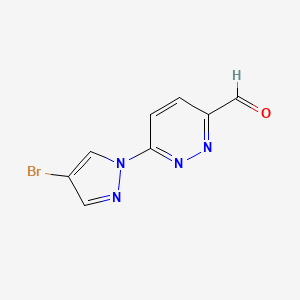![molecular formula C17H18ClN3O B2966610 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea CAS No. 2097926-26-4](/img/structure/B2966610.png)
1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea, also known as CPPU, is a synthetic cytokinin that has been extensively studied in the field of plant growth and development. CPPU is a potent plant growth regulator that has been shown to enhance fruit size, increase yield, delay senescence, and improve the quality of various crops.
Aplicaciones Científicas De Investigación
Synthesis and Applications
Synthesis of Similar Compounds : A study by Zhang et al. (2019) focused on synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs. The synthesis involved multi-step nucleophilic reactions and optimization to achieve high yields up to 92% (Zhang, Lai, Feng, & Xu, 2019).
Corrosion Inhibition : Bahrami and Hosseini (2012) investigated the inhibition effect of similar compounds, including 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, on mild steel corrosion in acidic solutions. These compounds acted as mixed-type inhibitors and followed the Langmuir adsorption isotherm (Bahrami & Hosseini, 2012).
Molecular Conformational Studies : Corbin et al. (2001) conducted synthesis and conformational studies of heterocyclic ureas, examining their concentration-dependent unfolding to form hydrogen-bonded complexes. This research is significant in understanding the structural behavior of similar urea compounds (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Intramolecular Hydrogen Bonding and Cytosine Complexation : Chien et al. (2004) explored the equilibria and conformational isomers of pyrid-2-yl ureas, including 1-methyl-2-(3-(pyrid-2-yl)ureido)pyridinium iodide, which showed significant binding constants with cytosine (Chien, Leung, Su, Li, Liu, & Wang, 2004).
Applications in Material Science and Environmental Studies
Corrosion Inhibition in Material Science : Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, including 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea, for mild steel in acidic solutions, indicating their effectiveness as corrosion inhibitors (Mistry, Patel, Patel, & Jauhari, 2011).
Antifouling Booster Biocides in Marine Sediments : Research by Gatidou et al. (2004) focused on determining antifouling booster biocides in marine sediments, which is relevant for understanding the environmental impact of similar urea compounds (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).
Other Relevant Studies
Study on Synthesis of Derivatives : Dong and Liu (2003) reported the synthesis of N-substituted-N′-[5-methyl-1-(4-chlorophenyl)-1,2,3-triazol-4-yl]-urea derivatives, contributing to the knowledge of synthesis methods for related compounds (Dong & Liu, 2003).
Inhibition of Chitin Synthesis : A study by Deul, Jong, and Kortenbach (1978) presented the insecticidal effect of 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea by inhibiting chitin synthesis in larvae, indicating potential applications in pest control (Deul, Jong, & Kortenbach, 1978).
Nonlinear Optics in Material Science : Zyss (1984) presented the potential of various molecular organic crystals, including urea, for applications in nonlinear optics, highlighting their significance in material science (Zyss, 1984).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anti-allergic activities . These compounds often target H1 receptors, which play a crucial role in allergic reactions .
Mode of Action
Compounds with similar structures often interact with their targets by having a higher affinity to h1 receptors than histamine . This interaction can help alleviate allergic reactions.
Biochemical Pathways
It can be inferred that the compound may influence the histamine pathway, given its potential anti-allergic activity .
Result of Action
Similar compounds have been found to exhibit significant effects on allergic asthma and allergic itching .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-6-1-12(2-7-15)9-20-17(22)21-11-13-3-8-16(19-10-13)14-4-5-14/h1-3,6-8,10,14H,4-5,9,11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCYGQSURKQCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

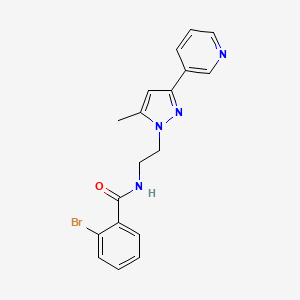

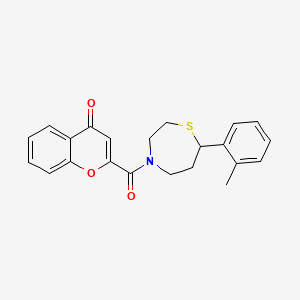
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2966535.png)
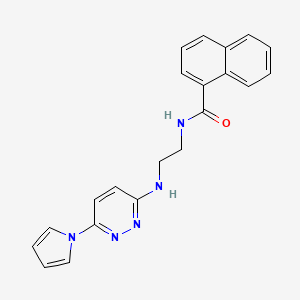
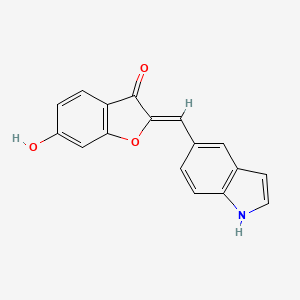
![2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2966543.png)
![N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2966544.png)
![Sodium 1-(cyclopropylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966545.png)
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2966546.png)
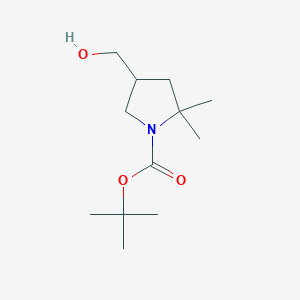
![3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2966548.png)

